An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (4-mercaptopyridin-3-yl)carbamate
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (4-mercaptopyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of tert-Butyl (4-mercaptopyridin-3-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the molecular characteristics, predicted physicochemical parameters, and standardized experimental protocols for the empirical determination of these properties. This document is designed to equip researchers with the foundational knowledge and practical methodologies required for the effective handling, characterization, and application of this compound.
Molecular Identity and Structural Characteristics
tert-Butyl (4-mercaptopyridin-3-yl)carbamate is a substituted pyridine derivative featuring a thiol (-SH) group at the 4-position and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. The presence of these functional groups dictates its chemical reactivity, solubility, and potential for further synthetic modification.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | tert-butyl (4-sulfanylpyridin-3-yl)carbamate | N/A |
| CAS Number | 139460-10-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | Calculated |
| Molecular Weight | 226.30 g/mol | Calculated |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(S)C=CN=C1 | N/A |
digraph "tert-Butyl (4-mercaptopyridin-3-yl)carbamate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S7 [label="S"]; H8 [label="H"]; N9 [label="N"]; H10 [label="H"]; C11 [label="C"]; O12 [label="O"]; O13 [label="O"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; H18 [label="H3"]; H19 [label="H3"]; H20 [label="H3"];
// Edges for pyridine ring C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5]; N1 -- C2 [len=1.5];
// Edges for substituents C4 -- S7 [len=1.5]; S7 -- H8 [len=1.0]; C3 -- N9 [len=1.5]; N9 -- H10 [len=1.0]; N9 -- C11 [len=1.5]; C11 -- O12 [len=1.5, style=double]; C11 -- O13 [len=1.5]; O13 -- C14 [len=1.5]; C14 -- C15 [len=1.5]; C14 -- C16 [len=1.5]; C14 -- C17 [len=1.5]; C15 -- H18 [len=1.0]; C16 -- H19 [len=1.0]; C17 -- H20 [len=1.0];
// Aromaticity indication for pyridine ring node [shape=point, width=0.01, height=0.01, label=""]; p1 [pos="0.0,0.0!"]; p2 [pos="1.3,-0.75!"]; p3 [pos="1.3,0.75!"]; p4 [pos="0.0,1.5!"]; p5 [pos="-1.3,0.75!"]; p6 [pos="-1.3,-0.75!"];
// Positioning nodes C2 [pos="0.0,1.5!"]; C3 [pos="-1.3,0.75!"]; C4 [pos="-1.3,-0.75!"]; C5 [pos="0.0,-1.5!"]; C6 [pos="1.3,-0.75!"]; N1 [pos="1.3,0.75!"]; S7 [pos="-2.6,-1.5!"]; H8 [pos="-3.2,-1.0!"]; N9 [pos="-2.6,1.5!"]; H10 [pos="-3.2,1.0!"]; C11 [pos="-2.6,3.0!"]; O12 [pos="-1.8,3.7!"]; O13 [pos="-3.9,3.0!"]; C14 [pos="-4.5,4.2!"]; C15 [pos="-3.7,5.2!"]; C16 [pos="-5.8,4.7!"]; C17 [pos="-5.0,3.0!"]; H18 [pos="-3.4,5.8!"]; H19 [pos="-6.4,5.3!"]; H20 [pos="-5.5,2.4!"]; }
Caption: 2D structure of tert-Butyl (4-mercaptopyridin-3-yl)carbamate.
Predicted Physicochemical Properties
Due to a lack of published experimental data, the following properties are predicted based on the chemical structure. These values serve as a baseline for experimental design and interpretation.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Rationale and Key Influencing Factors |
| Melting Point | Solid at room temperature | The presence of hydrogen bond donors (N-H, S-H) and acceptors (N, C=O), along with the rigid pyridine core, suggests a crystalline solid with a melting point likely in the range of 100-200 °C. Purity will significantly affect the melting point and its range.[4][5] |
| Boiling Point | > 300 °C (with decomposition) | High molecular weight and strong intermolecular forces indicate a high boiling point. Thermal decomposition is expected before boiling under atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). Sparingly soluble in less polar solvents (e.g., Dichloromethane, Ethyl Acetate). Insoluble in nonpolar solvents (e.g., Hexane) and likely sparingly soluble in water. | The molecule possesses both polar (thiol, carbamate, pyridine nitrogen) and nonpolar (tert-butyl group) regions.[6] The "like dissolves like" principle suggests solubility in solvents of intermediate to high polarity.[6] The pyridine nitrogen and thiol group may allow for some aqueous solubility, especially at pH values where these groups are ionized. |
| pKa | Thiol (S-H): ~7-9, Pyridine Nitrogen: ~3-5 | The thiol group is expected to be weakly acidic. The pyridine nitrogen is weakly basic, with its basicity reduced by the electron-withdrawing carbamate group. |
Experimental Protocols for Physicochemical Characterization
The following section outlines detailed, field-proven methodologies for the empirical determination of the key physicochemical properties of tert-Butyl (4-mercaptopyridin-3-yl)carbamate.
Melting Point Determination
Causality: The melting point is a fundamental physical property used to assess the purity of a crystalline solid.[5] A sharp melting range (typically 0.5-1.0 °C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[8][9]
-
Measurement:
-
A rapid initial determination can be performed to find the approximate melting point.
-
For an accurate measurement, the temperature is raised slowly (1-2 °C per minute) near the expected melting point.[7]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[8][9]
-
The melting range is reported as T1 - T2.[8]
-
Caption: Workflow for Melting Point Determination.
Solubility Profiling
Causality: Understanding the solubility of a compound is critical for its formulation, purification, and use in biological assays.[6] A systematic solubility assessment in a range of solvents provides insights into the polarity and functional group characteristics of the molecule.
Methodology:
-
Solvent Selection: A panel of solvents with varying polarities should be used (e.g., Water, 5% HCl, 5% NaOH, Methanol, Ethanol, DMSO, Dichloromethane, Hexane).[10]
-
Sample Preparation: A fixed amount of the compound (e.g., 1-5 mg) is placed into a series of small test tubes or vials.
-
Solvent Addition: A fixed volume of each solvent (e.g., 0.5-1.0 mL) is added to the respective vials.
-
Observation: The mixtures are vortexed or shaken vigorously for a set period (e.g., 30 seconds).
-
Classification: The solubility is visually assessed and classified as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The solid does not appear to dissolve.
-
Caption: Systematic Workflow for Solubility Profiling.
Spectroscopic Characterization
Causality: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and assessing the purity of organic compounds.[11] The chemical shifts, integration, and coupling patterns provide a detailed map of the molecular framework.[12]
Methodology for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent depends on the compound's solubility.
-
Instrument Setup:
-
The NMR spectrometer is tuned and locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
-
Data Acquisition: A standard proton 1D experiment is run.[13] Key parameters include the spectral width, acquisition time, and number of scans.[13]
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: The chemical shifts (ppm), integration values, and multiplicity (singlet, doublet, etc.) of the signals are analyzed to assign them to the respective protons in the molecule.
Causality: HPLC is a powerful technique for separating components of a mixture, making it ideal for determining the purity of a compound.[14] The area of the peak corresponding to the main compound relative to the total area of all peaks provides a quantitative measure of purity.[14]
Methodology:
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL). The solution should be filtered to remove any particulate matter.[14]
-
Method Development:
-
Column Selection: A reverse-phase C18 column is a common starting point for compounds of this polarity.
-
Mobile Phase Selection: A gradient elution using a mixture of water (often with 0.1% TFA or formic acid) and an organic solvent like acetonitrile or methanol is typically employed.[15]
-
Detection: A UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm) is commonly used.[14]
-
-
Data Acquisition: The prepared sample is injected into the HPLC system, and the chromatogram is recorded.
-
Data Analysis: The retention time of the main peak is noted. The purity is calculated using the area normalization method: % Purity = (Area of main peak / Total area of all peaks) x 100.[14]
Storage and Handling
Based on the presence of a thiol group, which is susceptible to oxidation, and the general stability of carbamates, the following storage conditions are recommended:
-
Temperature: 2-8 °C
-
Atmosphere: Inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the thiol group.
-
Light: Store in a dark container to prevent light-induced degradation.
Conclusion
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225.31 g/mol ~2.8Aromatic thiol (thiophenol derivative), generally more acidic than aliphatic thiols.Boc-L-cysteine
221.27 g/mol ~1.5Aliphatic thiol, chiral, readily incorporated into peptide synthesis.[]
